3-Fluoro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid
Description
3-Fluoro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzoic acid core
Properties
IUPAC Name |
3-fluoro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-9-3-8(4-10(16)6-9)11-2-1-7(13(17)18)5-12(11)15/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTGFYREOHHBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689387 | |
| Record name | 2,3'-Difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-31-9 | |
| Record name | 2,3'-Difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-purity reagents and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-Fluoro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The presence of fluorine atoms and the hydroxyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxyphenylboronic acid: Similar structure with a boronic acid group instead of a carboxylic acid group.
3-Fluoro-4-hydroxybenzoic acid: Lacks the additional fluorine atom on the phenyl ring.
4-Carboxy-2-fluorophenylboronic acid pinacol ester: Contains a pinacol ester group instead of a hydroxyl group.
Uniqueness
3-Fluoro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a hydroxyl group, which enhance its reactivity and binding properties. This makes it a valuable compound for various chemical and biological applications.
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